molecular formula C22H27N3O2 B12179885 N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide

Cat. No.: B12179885
M. Wt: 365.5 g/mol
InChI Key: WMDYRHWVIBSSRJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is a complex organic compound with a molecular formula of C21H26N2O2. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and in this case, the compound also includes a benzyl group and a cyclohexylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can act as an allosteric modulator, binding to proteins and altering their activity. This can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-benzyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]benzamide

InChI

InChI=1S/C22H27N3O2/c26-21(25-18-11-5-2-6-12-18)16-23-20-14-8-7-13-19(20)22(27)24-15-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,23H,2,5-6,11-12,15-16H2,(H,24,27)(H,25,26)

InChI Key

WMDYRHWVIBSSRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CNC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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